1-Methylpiperidine-2-ethanol-d3
Description
1-Methylpiperidine-2-ethanol-d3 is a deuterated analog of 1-Methylpiperidine-2-ethanol, where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as a stable internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The compound’s molecular formula is C7H13NO2·HCl (hydrochloride salt form), with a molecular weight of 179.64 g/mol (unlabeled form: C7H15NO, MW 129.20 g/mol). Its CAS registry number is 25271-35-6, while the unlabeled counterpart is registered under 533-15-3 . The deuterium substitution at specific positions reduces metabolic degradation rates, making it valuable in pharmacokinetic and tracer studies .
Properties
CAS No. |
1346601-98-6 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
146.248 |
IUPAC Name |
2-[1-(trideuteriomethyl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3/i1D3 |
InChI Key |
OVMRRCXDBKEQIU-FIBGUPNXSA-N |
SMILES |
CN1CCCCC1CCO |
Synonyms |
2-(2-Hydroxyethyl)-1-methylpiperidine-d3; 1-Methyl-2-piperidineethanol-d3; NSC 75616-d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-ethanol-d3 can be synthesized through the deuteration of 1-Methylpiperidine-2-ethanolThe reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications. The production process is carried out under strict quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-2-ethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-Methylpiperidine-2-ethanol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs like Thioridazine.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-2-ethanol-d3 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in the formation of active drug compounds. The deuterium atoms in its structure can influence the metabolic stability and pharmacokinetics of the resulting drugs, enhancing their efficacy and reducing side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-2-ethanol
Piperidine-2-ethanol (CAS 1484-84-0, C7H15NO) shares a structural backbone with 1-Methylpiperidine-2-ethanol-d3 but lacks both the methyl group at the piperidine nitrogen and deuterium substitution. Key differences include:
- Functional groups: Piperidine-2-ethanol has a secondary alcohol group at the 2-position, whereas the deuterated analog includes a tertiary alcohol due to the methyl substitution.
- Applications: Piperidine-2-ethanol is primarily used as a solvent or intermediate in organic synthesis, while the deuterated version serves specialized roles in analytical workflows .
- Stability: Deuterium in this compound enhances isotopic stability, reducing hydrogen-deuterium exchange rates in protic solvents compared to the non-deuterated form .
1-Methylpiperidine-3-carboxylic Acid and Derivatives
1-Methylpiperidine-3-carboxylic acid (CAS 5657-70-5, C7H13NO2) and its hydrochloride salt (CAS 19999-64-5) are structural analogs with a carboxylic acid group at the 3-position instead of an ethanol group. Notable distinctions include:
- Polarity: The carboxylic acid group increases polarity and aqueous solubility compared to the ethanol-substituted deuterated compound.
- Synthetic utility: These derivatives are frequently employed as chiral building blocks in pharmaceutical synthesis, whereas this compound is tailored for isotopic labeling .
Deuterated Reference Standards (Ecgonine Methylester-D3.HCl and EDDP-D3.Perchlorate)
Deuterated compounds like Ecgonine methylester-D3.HCl (CAS DEA No. 9180 CII, C10H14D3NO3·HCl) and EDDP-D3.perchlorate (C20H21D3N·ClO4) share isotopic labeling strategies with this compound. Key parallels include:
- Analytical applications : All three compounds are used as internal standards in MS to improve quantification accuracy by minimizing matrix effects .
- Molecular weight shifts : Deuterium incorporation creates distinct mass-to-charge (m/z) ratios, enabling precise detection in complex biological matrices .
Data Table: Comparative Analysis of this compound and Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
